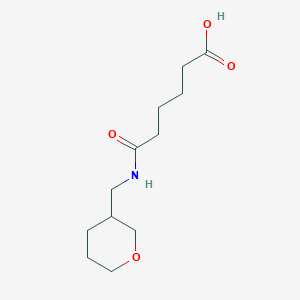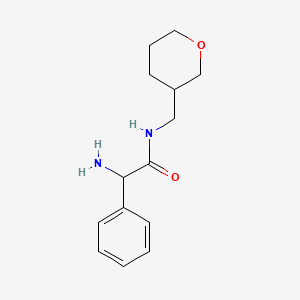![molecular formula C13H17NO5 B7559353 2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7559353.png)
2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid, commonly known as MOCFA, is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of MOCFA is not fully understood, but it is believed to exert its effects through various pathways. In cancer cells, MOCFA has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Inflammation is also believed to play a role in the anticancer effects of MOCFA, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MOCFA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MOCFA exhibits antioxidant properties, which may be attributed to its ability to scavenge free radicals. It has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MOCFA in lab experiments is its ability to selectively target cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of using MOCFA is its low solubility in water, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of MOCFA. One of the main areas of interest is the development of targeted cancer therapies using MOCFA. Further studies are also needed to fully understand the mechanism of action of MOCFA and its potential applications in material science and agriculture. Additionally, the development of more efficient synthesis methods for MOCFA may help to overcome some of its limitations.
Synthesemethoden
MOCFA can be synthesized using a multi-step process that involves the reaction of furfural with ethyl acetoacetate, followed by the reaction of the resulting intermediate with oxane-4-carbonyl chloride. The final product is obtained by hydrolyzing the resulting compound with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
MOCFA has been studied extensively for its potential applications in various fields such as medicine, material science, and agriculture. In medicine, MOCFA has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to selectively target cancer cells.
In material science, MOCFA has been used as a building block for the synthesis of various polymers and materials. It has also been studied for its potential use in the development of biosensors and other electronic devices.
In agriculture, MOCFA has been studied for its potential use as a plant growth regulator and as a natural pesticide.
Eigenschaften
IUPAC Name |
2-methyl-5-[(oxane-4-carbonylamino)methyl]furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-8-11(13(16)17)6-10(19-8)7-14-12(15)9-2-4-18-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPHWRHCPJZPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CNC(=O)C2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B7559281.png)

![N-(2-benzylphenyl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7559292.png)
![3-[4-(Dimethylsulfamoyl)phenyl]-1-methyl-1-(thiophen-3-ylmethyl)urea](/img/structure/B7559299.png)
![2-[(2,3-Dimethylbenzoyl)-ethylamino]acetic acid](/img/structure/B7559302.png)
![N-[(3-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7559323.png)
![3-[1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7559326.png)





![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)
